Difluorodisulfane

Descripción general

Descripción

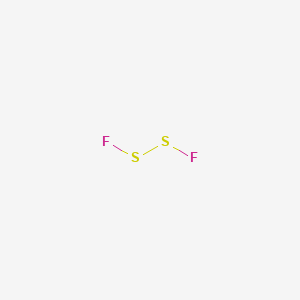

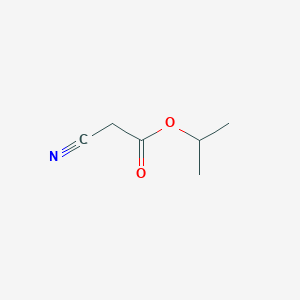

Difluorodisulfane is a chemical compound with the molecular formula F2S2 . It is also known by other names such as fluorosulfanyl thiohypofluorite and disulfur difluoride . The molecular weight of Difluorodisulfane is 102.13 g/mol .

Molecular Structure Analysis

The molecular structure of Difluorodisulfane is represented by the InChI stringInChI=1S/F2S2/c1-3-4-2 . The Canonical SMILES representation for Difluorodisulfane is FSSF . Physical And Chemical Properties Analysis

Difluorodisulfane has a molecular weight of 102.13 g/mol . It has a topological polar surface area of 50.6 Ų and a complexity of 6 . It has 4 heavy atoms and does not have any hydrogen bond donor . The exact mass and monoisotopic mass of Difluorodisulfane are 101.94094867 g/mol .Aplicaciones Científicas De Investigación

Theoretical Studies and Isomerization:

- Difluorodisulfane has been studied using density functional theory (DFT) methods to understand the structures of its isomers and corresponding transition structures. This research is significant for understanding the isomerization process and the properties of different isomers of Difluorodisulfane (Jursic, 1996).

Spectrometric Studies:

- Low temperature infrared spectrometric studies have been conducted on Difluorodisulfane, providing insights into its molecular behavior in different phases and mixtures. This research is crucial for understanding the molecular interactions and properties of Difluorodisulfane under various conditions (Wanczek, Bliefert, & Budenz, 1975).

Decomposition and Rearrangement Studies:

- Studies have shown that Difluorodisulfane decomposes under glow discharge conditions to yield various sulfur fluorides and sulfur. This research is important for understanding the chemical behavior of Difluorodisulfane under specific conditions and for potential applications in producing other sulfur fluorides (Seel & Stein, 1979).

Environmental Health Research:

- Difluorodisulfane-related compounds have been studied in the context of environmental health, particularly concerning their prevalence in human and animal tissues. These studies are vital for understanding the impact of such compounds on health and the environment (Calafat et al., 2007).

Fuel Cell Research:

- Research has been conducted on perfluorosulfonic acid membranes, which are related to Difluorodisulfane, for their application in fuel cells. Such studies contribute to the development of more efficient and sustainable energy sources (Eisman, 1990).

Propiedades

IUPAC Name |

fluorosulfanyl thiohypofluorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2S2/c1-3-4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDSFVCSLPKNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FSSF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2S2 | |

| Record name | difluorodisulfane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160058 | |

| Record name | Disulfur difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluorodisulfane | |

CAS RN |

13709-35-8 | |

| Record name | Sulfur fluoride (S2F2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluorodisulfane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfur difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)